molecular formula C4H9ClF3NO B6239389 (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride CAS No. 2718120-88-6

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride

Cat. No. B6239389
CAS RN: 2718120-88-6
M. Wt: 179.6
InChI Key:
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Description

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride, also known as TFMPH, is an important organic compound used in a variety of scientific research applications. It is a compound with a unique structure that has been studied extensively in recent years. TFMPH is a chiral molecule, meaning it has two forms that are mirror images of each other. The two forms are referred to as R and S enantiomers. It is widely used in the synthesis of other compounds, such as drugs and other organic compounds. It is also used in the study of biochemical and physiological effects, as well as in lab experiments.

Scientific Research Applications

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is used in a variety of scientific research applications, such as the synthesis of other compounds and the study of biochemical and physiological effects. It is also used in lab experiments to study the effects of various compounds on living organisms, such as bacteria and fungi. Additionally, (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has been used in the synthesis of drugs, such as anticonvulsants, anti-anxiety agents, and opioid receptor agonists.

Mechanism of Action

The mechanism of action of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is not fully understood, but it is believed to act as an agonist of certain receptors in the body. Specifically, it is believed to bind to the mu-opioid receptor, which is involved in pain perception and the regulation of mood. Additionally, (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is believed to interact with other receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have analgesic, sedative, and anti-anxiety effects in animal models, suggesting that it may have potential therapeutic applications. Additionally, (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has been shown to reduce inflammation in cells, and it has been suggested that it may have potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a chiral molecule, which makes it useful for the study of the effects of different enantiomers on living organisms. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, so it must be used quickly after it is synthesized. Additionally, it can be toxic in high concentrations, so it must be handled with caution.

Future Directions

There are several possible future directions for the use of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride. It could be used in the development of new drugs and other organic compounds. Additionally, it could be used to study the effects of different enantiomers on living organisms, and it could be used to study the biochemical and physiological effects of different compounds. Finally, it could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is typically synthesized through a multi-step process that involves the use of several different reagents. The first step involves the reaction of trifluoromethanesulfonyl chloride with 2-aminopropane in a solvent such as dichloromethane or acetonitrile. This reaction yields the intermediate 2-trifluoromethyl-1-sulfonamido-2-propanol. The intermediate is then reacted with hydrochloric acid in aqueous solution, which yields the desired product, (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride involves the reaction of (2R)-1-(trifluoromethoxy)propan-2-ol with hydrochloric acid and subsequent conversion of the resulting intermediate to the amine hydrochloride salt.", "Starting Materials": [ "(2R)-1-(trifluoromethoxy)propan-2-ol", "Hydrochloric acid" ], "Reaction": [ "Step 1: (2R)-1-(trifluoromethoxy)propan-2-ol is reacted with hydrochloric acid to form the intermediate (2R)-1-(trifluoromethoxy)propan-2-yl chloride.", "Step 2: The intermediate (2R)-1-(trifluoromethoxy)propan-2-yl chloride is then reacted with aqueous ammonia to form (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride salt.", "Step 3: The product is isolated and purified by recrystallization." ] }

CAS RN

2718120-88-6

Product Name

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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